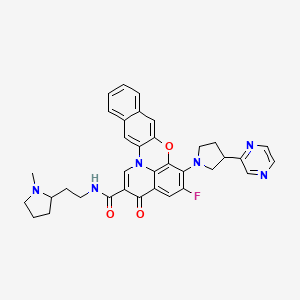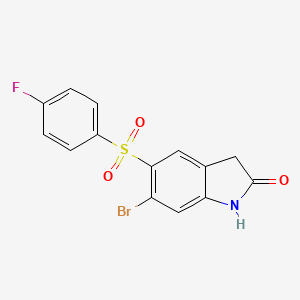
2-Butyl-3-hydroxy-3-phenylheptanoic acid octadecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3-hydroxy-3-phenylheptanoic acid octadecyl ester is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, cosmetics, and food. This particular compound is notable for its unique structure, which combines a long aliphatic chain with a phenyl group, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-hydroxy-3-phenylheptanoic acid octadecyl ester typically involves esterification reactions. One common method is the reaction between 2-Butyl-3-hydroxy-3-phenylheptanoic acid and octadecanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and make it more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-3-hydroxy-3-phenylheptanoic acid octadecyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Acidic (e.g., sulfuric acid) or basic (e.g., sodium methoxide) catalysts at moderate temperatures.
Major Products Formed
Hydrolysis: 2-Butyl-3-hydroxy-3-phenylheptanoic acid and octadecanol.
Reduction: 2-Butyl-3-hydroxy-3-phenylheptanol.
Transesterification: New esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
2-Butyl-3-hydroxy-3-phenylheptanoic acid octadecyl ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a stabilizer in the formulation of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of 2-Butyl-3-hydroxy-3-phenylheptanoic acid octadecyl ester largely depends on its application. In biological systems, it may exert its effects by interacting with cellular membranes, enhancing the stability and permeability of the membrane. The phenyl group in its structure can also participate in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used as a polymer stabilizer.
Butylated hydroxytoluene (BHT): A simpler phenolic antioxidant used in food and cosmetics.
Uniqueness
2-Butyl-3-hydroxy-3-phenylheptanoic acid octadecyl ester is unique due to its combination of a long aliphatic chain and a phenyl group, which imparts both hydrophobic and aromatic characteristics. This dual nature makes it versatile for various applications, from industrial stabilizers to potential bioactive compounds in medical research.
Propiedades
Fórmula molecular |
C35H62O3 |
|---|---|
Peso molecular |
530.9 g/mol |
Nombre IUPAC |
octadecyl 2-butyl-3-hydroxy-3-phenylheptanoate |
InChI |
InChI=1S/C35H62O3/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-26-31-38-34(36)33(29-8-5-2)35(37,30-9-6-3)32-27-24-23-25-28-32/h23-25,27-28,33,37H,4-22,26,29-31H2,1-3H3 |
Clave InChI |
DOEPQFGGGYBJDW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(CCCC)C(CCCC)(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14789391.png)

![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)



![3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
![(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)

